molecular formula HSO3(−)<br>HO3S- B076917 Hydrogensulfite CAS No. 15181-46-1

Hydrogensulfite

Cat. No. B076917
CAS RN: 15181-46-1
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
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Description

Hydrogensulfite, also known as bisulfite, is a chemical compound with the formula HSO3-. It is a weak acid that is commonly used in various industrial processes, including wastewater treatment, food preservation, and paper production. Hydrogensulfite is also used in scientific research as a reducing agent and a preservative. In

Scientific Research Applications

Hydrogensulfite in Biomaterials and Medicine

Hydrogensulfite, in the form of hydrogen sulfide (H2S), has been recognized for its significant biological roles. It's involved in various biological signaling pathways, including maintaining homeostasis, controlling protein sulfhydration and persulfidation, mediating neurodegeneration, and regulating inflammation and innate immunity. Researchers are actively exploring H2S-releasing biomaterials for therapeutic applications, such as cardioprotection and wound healing, by modulating different signaling pathways and cell functionalities. Such biomaterials offer a controlled delivery mechanism for H2S, which is crucial for its therapeutic effectiveness (Fan et al., 2022).

Hydrogensulfite in Food and Beverage Industry

In the context of winemaking, hydrogen sulfide (H2S) produced by the yeast Saccharomyces cerevisiae significantly impacts the sensory quality of wine. Beyond being a by-product in sulfur-containing amino acids biosynthesis, H2S plays vital roles in detoxification, population signaling, and extending the cellular lifespan of yeast. Understanding the genetic mechanisms of H2S liberation during wine fermentation and the roles of polysulfides in sensory quality has been a focus of research. Advanced techniques for detecting H2S offer opportunities to uncover novel genes and pathways involved in its formation, which could improve the sensory quality of wine and provide insights into yeast sulfur metabolism (Huang et al., 2017).

Hydrogensulfite in Environmental Applications

Persulfate-based advanced oxidation processes (AOPs), where hydrogensulfite is a precursor, are gaining traction as alternatives to hydrogen peroxide-based processes in water treatment. These AOPs utilize in-situ generated oxidants like sulfate radical and singlet oxygen, along with non-radical oxidation pathways, to degrade a wide range of organic pollutants. The literature critically examines activation mechanisms, oxidizing species properties, and the influence of various water parameters on persulfate-driven chemistry. This offers valuable insights for environmental applications, emphasizing the need for further research to address knowledge gaps and practical usage challenges (Lee et al., 2020).

properties

CAS RN

15181-46-1

Product Name

Hydrogensulfite

Molecular Formula

HSO3(−)
HO3S-

Molecular Weight

81.07 g/mol

IUPAC Name

hydrogen sulfite

InChI

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1

InChI Key

LSNNMFCWUKXFEE-UHFFFAOYSA-M

SMILES

OS(=O)[O-]

Canonical SMILES

OS(=O)[O-]

Other CAS RN

15181-46-1

physical_description

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.

synonyms

isulfite
H2S(D2S)
hydrogen sulfite
hydrosulfite

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.
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glyceryl epoxide
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normal alkyl
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12
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Synthesis routes and methods II

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.
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7.15 g
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7.2 g
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DNA
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139 mg
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20 mL
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DNA
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sodium bisulfite diaminooctene
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Synthesis routes and methods III

Procedure details

The composition of claim 1 wherein the nonionic surfactant is the 8.5 molar ethoxylate of nonylphenol in a 6:1 (wt:wt) blend with triethanolamine in an amount of about 25 wt. %; the anionic surfactant is sodium dodecylbenzene sulfonate in an amount of about 5 wt. %; the solvent is ethanol in an amount of about 4 wt. % and the hydrotrope is the sodium salt of dicyclopentadiene sulfonate formed by bisulfite addition to dicyclopentadiene in alcohol/water solution at a pH of about 7.2 and in an amount of about 2 wt. %.
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alcohol water
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dicyclopentadiene sulfonate
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Synthesis routes and methods IV

Procedure details

The present invention provides for substantially complete removal of sulfur dioxide (SO2) from SO2 -containing effluent gases, particularly from SO2 -containing flue gas streams of fossil fuel power plants. An absorbent is formed by combining seawater and hydrated lime usually at a pH in the range from 8.0 to 10.0, producing magnesium hydroxide by the reaction of the hydrated lime with soluble magnesium which is naturally present in the seawater as chloride and sulfate. The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0, and the absorbent stream is contacted with the flue gas in a suitable contact vessel. In the contact vessel, the magnesium hydroxide reacts with the SO2 in the flue gas to form magnesium sulfite and bisulfite. The magnesium sulfite and bisulfite, in turn, are oxidized, to soluble magnesium sulfate, typically by air sparging in the contact vessel or a separate tank. Magnesium sulfate reacts with the added hydrated lime to regenerate magnesium hydroxide and produce gypsum. These reaction products are recirculated as a slurry in the scrubber for the removal of SO2 and sulfurous acid without the requirement of separating magnesium hydroxide from the rest of the slurry stream. The gypsum is non-toxic and may safely be returned to the marine environment in soluble form at very low concentrations.
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Synthesis routes and methods V

Procedure details

A solution of 200 g of sodium metabisulfite in 800 ml of water was added to a solution of 200 g of m-phenoxy-benzaldehyde in 800 ml of isopropyl ether and after the addition of 250 ml of methanol, the mixture was stirred for 3 hours and was vacuum filtered. The recovered precipitate was washed with 1--1 water-methanol mixture and then with isopropyl ether and was dried to obtain 295 g of the combination bisulfite of m-phenoxy-benzaldehyde (titer of 95.5% mobile hydrogen). The product was crystallized from 4 volumes of ethyl acetate to obtain a 97.6% yield of the product with a titer of mobile hydrogen of 98%.
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200 g
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200 g
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800 mL
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800 mL
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250 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogensulfite
Reactant of Route 2
Hydrogensulfite
Reactant of Route 3
Hydrogensulfite

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